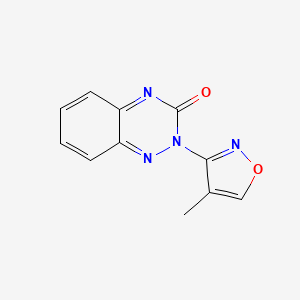

![molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4](/img/structure/B1344515.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Herbicidal Applications

Imidazo[2,1-b]thiazoles have been studied for their potential use as herbicides. For instance, a series of imidazo[2,1-b]thiazoles with various substituents underwent tests for pre- and post-emergence herbicidal efficacy, with certain derivatives showing moderate post-emergence herbicidal activity (Andreani et al., 1996).

Antitumor Potential

Studies have been conducted on imidazo[2,1-b]thiazole-5-carboxylic acids and their derivatives for potential antitumor properties. However, under certain conditions, these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).

Chemical Synthesis and Structural Analysis

Research has been done on the synthesis and structural analysis of imidazo[2,1-b][1,3]thiazole derivatives. These studies often involve investigating the effects of different substituents on the thiazole ring and exploring new methods for synthesizing these compounds (Billi et al., 2000).

Antimicrobial and Antifungal Properties

Some derivatives of imidazo[2,1-b]thiazole have been evaluated for their antimicrobial and antifungal activities. Studies found that certain compounds exhibit notable effectiveness against various bacterial and fungal strains (Güzeldemirci et al., 2013).

Antiviral Activity

Research has indicated that imidazo[2,1-b][1,3,4]thiadiazoles derived from carbohydrates possess antiviral properties. Specifically, p-chlorophenyl derivatives showed activity against Junín virus, the causative agent of Argentine hemorrhagic fever, in micromolar concentrations (Fascio et al., 2019).

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .

Mechanism of Action

Target of Action

The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that plays a crucial role in the regulation of several important metabolic pathways in the body .

Mode of Action

This compound interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound facilitates the movement of the CAR from the cytoplasm of the cell into the nucleus, where it can influence gene expression .

Result of Action

Given its interaction with car, it can be inferred that the compound may influence the expression of genes regulated by this receptor .

properties

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZNLUSBLMONHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649279 |

Source

|

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912770-34-4 |

Source

|

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)